16-Hydroxy Capsaicin-d3
Description
Properties
CAS No. |
1346606-77-6 |
|---|---|
Molecular Formula |
C18H27NO4 |
Molecular Weight |
324.435 |
IUPAC Name |
(E)-8-hydroxy-N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnon-6-enamide |
InChI |
InChI=1S/C18H27NO4/c1-18(2,22)11-7-5-4-6-8-17(21)19-13-14-9-10-15(20)16(12-14)23-3/h7,9-12,20,22H,4-6,8,13H2,1-3H3,(H,19,21)/b11-7+/i3D3 |
InChI Key |
OGBQQOBPAFILCJ-WQEAERHDSA-N |
SMILES |
CC(C)(C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC)O |
Synonyms |
(6E)-8-Hydroxy-N-[(4-hydroxy-3-(methoxy-d3)phenyl)methyl]-8-methyl-6-nonenamide; |
Origin of Product |
United States |
Biochemical Pathways of Capsaicinoid Biosynthesis
Precursor Pathways for Capsaicinoid Scaffold Elaboration
The foundation of the capsaicinoid molecule is derived from two distinct precursor pathways that provide the necessary chemical scaffolds for its final assembly.
The phenylpropanoid pathway is a major route in plant secondary metabolism, giving rise to a wide array of phenolic compounds. In the context of capsaicinoid biosynthesis, this pathway is responsible for the synthesis of vanillylamine (B75263), the aromatic component of the capsaicin (B1668287) molecule. uwaterloo.ca The pathway begins with the amino acid phenylalanine, which undergoes a series of enzymatic transformations. wikipedia.orgnih.gov
The initial and rate-limiting step is the deamination of phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) . nih.gov Subsequently, cinnamate 4-hydroxylase (C4H) hydroxylates cinnamic acid to produce p-coumaric acid. wikipedia.org A series of further enzymatic modifications, including hydroxylation and methylation, eventually leads to the formation of vanillin (B372448). nih.gov The final step in the formation of the vanillylamine moiety is the amination of vanillin, a reaction thought to be catalyzed by a putative aminotransferase. nih.gov
The aliphatic tail of the capsaicinoid molecule is derived from the branched-chain fatty acid pathway. This pathway utilizes the amino acids valine or leucine as primary precursors. nih.govproquest.com Through a series of enzymatic reactions, these amino acids are converted into branched-chain fatty acyl-CoAs of varying lengths. wikipedia.org For the synthesis of capsaicin, the most abundant capsaicinoid, the branched-chain fatty acid produced is 8-methyl-6-nonenoyl-CoA, which is derived from valine. wikipedia.org The diversity of capsaicinoids found in nature is a direct result of the variation in the branched-chain fatty acids that are incorporated into the final molecule. wikipedia.org
Enzymatic Condensation and Capsaicinoid Formation
The culmination of the two precursor pathways is the condensation of vanillylamine with a branched-chain fatty acyl-CoA, a reaction that gives rise to the final capsaicinoid molecule.
The key enzyme responsible for the final condensation step is Capsaicin Synthase (CS) , also known as acyltransferase. uwaterloo.canih.gov This enzyme catalyzes the formation of an amide bond between the amino group of vanillylamine and the carbonyl group of the branched-chain fatty acyl-CoA. mdpi.com The activity of CS is a critical determinant of the pungency of the chili pepper fruit, as it directly controls the rate of capsaicinoid synthesis. pnas.org The specificity of CS for different fatty acyl-CoA substrates contributes to the profile of capsaicinoids produced by a particular Capsicum variety. mdpi.com
Genetic and Transcriptomic Regulation of Capsaicinoid Synthesis
The biosynthesis of capsaicinoids is a genetically determined trait that is subject to complex regulatory control at the transcriptomic level. nih.gov The expression of the genes encoding the biosynthetic enzymes is tightly regulated, leading to the tissue-specific and developmentally controlled accumulation of capsaicinoids in the fruit. bohrium.com
Comparative transcriptomic studies between pungent and non-pungent chili pepper varieties have identified a suite of genes that are differentially expressed and are likely involved in the regulation of the capsaicinoid biosynthetic pathway. nih.gov These studies have revealed that the expression of key structural genes, such as those encoding PAL, C4H, and CS, is significantly upregulated in pungent varieties. bohrium.com Furthermore, various transcription factors have been identified that likely play a role in orchestrating the expression of these biosynthetic genes. nih.gov The pungency of chili peppers is a quantitative trait, and the level of capsaicinoid accumulation is influenced by the interplay of multiple genes and environmental factors. nih.govbohrium.com
Data Tables
Table 1: Key Enzymes in Capsaicinoid Biosynthesis
| Enzyme | Abbreviation | Pathway | Function |
| Phenylalanine ammonia-lyase | PAL | Phenylpropanoid | Catalyzes the deamination of phenylalanine to cinnamic acid. nih.gov |
| Cinnamate 4-hydroxylase | C4H | Phenylpropanoid | Catalyzes the hydroxylation of cinnamic acid to p-coumaric acid. wikipedia.org |
| Capsaicin Synthase | CS | Condensation | Catalyzes the condensation of vanillylamine and a branched-chain fatty acyl-CoA. uwaterloo.canih.gov |
Table 2: Precursors of Capsaicinoid Biosynthesis
| Precursor | Source Pathway | Contribution to Capsaicinoid |
| Phenylalanine | - | Starting material for the phenylpropanoid pathway. nih.gov |
| Valine/Leucine | - | Starting material for the branched-chain fatty acid pathway. nih.gov |
| Vanillylamine | Phenylpropanoid | Aromatic moiety of the capsaicinoid molecule. uwaterloo.ca |
| 8-methyl-6-nonenoyl-CoA | Branched-chain fatty acid | Aliphatic tail of the capsaicin molecule. wikipedia.org |
Environmental and Stressor Impacts on Biosynthetic Flux
Temperature: Higher temperatures have been shown to generally increase capsaicinoid content in many chili pepper varieties. nih.govatlburns.com Elevated temperatures can enhance the expression of genes related to capsaicinoid biosynthesis. nih.gov However, the optimal temperature for capsaicinoid production can vary between different cultivars. nih.gov
Water Availability: Water stress, particularly drought conditions, has been observed to increase the concentration of capsaicinoids in chili peppers. nih.govjst.go.jp This is considered a defense response by the plant. atlburns.com Mild drought stress can increase the activity of enzymes like PAL and capsaicin synthase. nih.gov Conversely, excessive watering may lead to a decrease in capsaicinoid content. mdpi.com
Nutrient Availability: Soil nutrient composition, especially nitrogen levels, plays a significant role in capsaicinoid synthesis. nih.gov Nitrogen is a key component of the amino acid precursors, phenylalanine and valine. nih.gov Studies have shown a positive correlation between soil nitrogen levels and capsaicinoid content. nih.gov
Biotic and Abiotic Stressors: Physical damage to the plant, pest attacks, and pathogen infections can trigger a defense response that includes an increase in capsaicinoid production. nih.govatlburns.com Additionally, soil salinity has been shown to increase the activity of key enzymes in the biosynthetic pathway, leading to higher capsaicinoid accumulation. nih.gov
The following interactive table summarizes the impact of various environmental factors on capsaicinoid biosynthesis:
| Environmental Factor | General Impact on Capsaicinoid Content | Key Research Findings |
| Temperature | Increase | Elevated temperatures can enhance the expression of capsaicinoid biosynthesis genes. nih.gov |
| Water Stress | Increase | Drought conditions often lead to higher capsaicin and dihydrocapsaicin levels. nih.govjst.go.jp |
| Light | Variable | Adequate light is necessary, but very high intensity may have negative effects. nih.govnih.gov |
| Nitrogen | Increase | Higher soil nitrogen levels are positively correlated with capsaicinoid production. nih.gov |
| Salinity | Increase | Salt stress can increase the activity of PAL and capsaicin synthase. nih.gov |
| Mechanical/Biotic Stress | Increase | Physical damage and pathogen attack can induce higher capsaicinoid synthesis as a defense mechanism. nih.govatlburns.com |
The following table details the effects of specific stressors on key enzymes and compounds in the capsaicinoid biosynthetic pathway:
| Stressor | Affected Enzyme/Compound | Observed Effect | Reference |
| High Temperature | Capsaicinoid Biosynthesis Genes | Upregulation | nih.gov |
| Drought | Phenylalanine Ammonia Lyase (PAL) | Increased Activity | nih.gov |
| Drought | Capsaicin Synthase (CS) | Increased Activity | nih.gov |
| Salinity | Phenylalanine Ammonia Lyase (PAL) | Increased Activity | nih.gov |
| Salinity | Capsaicin Synthase (CS) | Increased Activity | nih.gov |
Metabolic Transformation of Capsaicin and Formation of 16 Hydroxy Capsaicin
Primary Sites of Capsaicin (B1668287) Biotransformation
Capsaicin undergoes metabolism in multiple locations within the body, with the liver being the principal site. However, other tissues also contribute to its biotransformation to a lesser extent.
Hepatic Metabolism of Capsaicin
The liver is the primary organ responsible for the metabolism of capsaicin. researchgate.netresearchgate.net Early research indicated that the liver's mixed-function oxidase system, now known as the cytochrome P450 system, actively metabolizes capsaicin. capes.gov.brhmdb.ca In vitro studies using liver preparations from humans, rats, and dogs have shown that the metabolic pathways of capsaicin are similar across these species. nih.govdoi.orgnih.gov When capsaicin reaches the hepatocytes (liver cells), it is extensively broken down by the cytochrome P450 (CYP450) enzyme system. researchgate.net
Extra-hepatic Metabolism (e.g., Lung, Skin)
While hepatic metabolism is dominant, capsaicin biotransformation also occurs in other tissues. Studies have investigated metabolism in the lungs and skin. nih.govresearchgate.netnih.gov Research using human skin has shown that the biotransformation of capsaicin is slow in this tissue. nih.govdoi.orgnih.gov The majority of capsaicin applied to the skin remains unchanged, with only a small fraction being metabolized. nih.govnih.govresearchgate.net This suggests that the role of cytochrome P450 enzymes in skin metabolism of capsaicin is minimal compared to their extensive role in the liver. nih.govdoi.orgnih.govresearchgate.net The metabolic rate in lung microsomes has been found to be 2 to 200 times lower than in liver microsomes, depending on the species. acs.org
Enzymatic Systems Involved in Capsaicin Hydroxylation
The hydroxylation of capsaicin's aliphatic side chain is a key metabolic step mediated by a specific family of enzymes, which have been studied extensively using cellular subfractions.
Role of Cytochrome P450 Enzymes (CYP2E1, CYP2C9) in Capsaicin Hydroxylation
The cytochrome P450 (P450) superfamily of enzymes is central to the metabolism of capsaicin. nih.gov These enzymes catalyze the hydroxylation of hydrocarbons, a process that inserts an oxygen atom into a C-H bond. gsartor.org Multiple P450 enzymes can metabolize capsaicin, including CYP1A1, 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4. nih.govacs.org
Among these, CYP2E1 and CYP2C9 have been shown to have distinct roles. nih.govnih.gov CYP2E1 preferentially catalyzes ω-hydroxylation (oxidation at the terminal carbon), leading to metabolites like 16-hydroxy capsaicin. nih.gov In contrast, CYP2C9 tends to favor alkyl dehydrogenation. nih.gov The specific interactions between capsaicin and the active sites of these enzymes, which can be relatively restricted in CYP2E1 and CYP2C9, play a definitive role in determining the type of metabolic reaction that occurs. nih.gov
Investigation of Microsomal and S9 Fractions in In Vitro Metabolic Studies
In vitro studies are essential for elucidating the metabolic pathways of compounds like capsaicin. Two commonly used preparations are liver microsomes and S9 fractions. doi.orgresearchgate.net Microsomes are vesicles of endoplasmic reticulum that contain Phase I metabolic enzymes, most notably the cytochrome P450s. nih.gov The S9 fraction is a supernatant from centrifuged liver homogenate that contains both microsomes and the cytosolic fraction. nih.gov This means the S9 fraction includes not only the Phase I enzymes found in microsomes but also Phase II cytosolic enzymes. nih.gov Using both preparations allows researchers to study the full spectrum of metabolic possibilities, from initial oxidation to subsequent conjugation reactions. doi.org These systems have been instrumental in comparing capsaicin metabolism across different species, including rats, dogs, and humans. doi.orgresearchgate.net
Identification of 16-Hydroxy Capsaicin as a Major Metabolite
Through detailed metabolic studies, 16-hydroxy capsaicin has been consistently identified as a primary product of capsaicin's biotransformation. In vitro assays using hepatic microsomes and S9 fractions from humans, rats, and dogs have detected three major metabolites resulting from the oxidation of capsaicin's alkyl side chain. nih.govdoi.orgnih.govresearchgate.net These have been identified as 16-hydroxycapsaicin, 17-hydroxycapsaicin, and 16,17-dehydrocapsaicin. nih.govdoi.orgnih.govsemanticscholar.org The formation of these hydroxylated metabolites demonstrates that enzymatic oxidation of the fatty acid side chain is a principal metabolic pathway for capsaicin. doi.org
Research Findings Overview
| Category | Key Finding | Primary Sources |
|---|---|---|
| Primary Site of Metabolism | The liver is the principal site for capsaicin biotransformation via the cytochrome P450 system. | researchgate.netresearchgate.netcapes.gov.br |
| Extra-hepatic Metabolism | Metabolism occurs in the skin and lungs, but at a significantly lower rate than in the liver. | nih.govdoi.orgacs.org |
| Key Enzymes | Multiple CYP450 enzymes are involved, with CYP2E1 preferentially catalyzing ω-hydroxylation and CYP2C9 favoring dehydrogenation. | acs.orgnih.govnih.gov |
| Major Metabolites | In vitro studies consistently identify 16-hydroxycapsaicin, 17-hydroxycapsaicin, and 16,17-dehydrocapsaicin as the three major metabolites. | nih.govdoi.orgnih.govresearchgate.net |
| In Vitro Models | Hepatic microsomal and S9 fractions are standard experimental systems used to study capsaicin metabolism across species. | doi.orgresearchgate.netnih.gov |
Comparative Metabolic Profiles of Capsaicinoids
Capsaicinoids are a class of compounds, with capsaicin and dihydrocapsaicin being the most prominent, typically comprising about 69% and 22% of the total capsaicinoid content in peppers, respectively. mdpi.comnih.gov However, the specific ratios of different capsaicinoids can vary significantly between different species of chili peppers (Capsicum). This variation in the initial capsaicinoid profile naturally leads to different metabolic profiles upon consumption.
Research has identified species-specific ratios of major capsaicinoids. For instance, C. annuum and C. baccatum varieties tend to have a capsaicin to dihydrocapsaicin to nordihydrocapsaicin ratio of approximately 64:30:6. mdpi.com In contrast, the "super-hot" varieties from C. chinense and C. frutescens show a profile that is more dominant in capsaicin, with an average ratio of 73:25:2. mdpi.com A distinct profile is seen in C. pubescens, which is uniquely dominant in dihydrocapsaicin, with an average ratio of 34:60:6. mdpi.com
The metabolism of dihydrocapsaicin, the second most abundant capsaicinoid, has also been studied. Its hepatic metabolism results in the formation of vanillylamine (B75263) and 8-methylnonanoic acid. nih.gov While the primary metabolic pathways involving the P450 enzymes are similar for different capsaicinoids, the initial concentrations and ratios of these compounds in the consumed food source will dictate the subsequent concentration and profile of their respective metabolites, like 16-Hydroxy Capsaicin from capsaicin.
The table below illustrates the distinct capsaicinoid profiles found in various Capsicum species.
| Capsicum Species | Average Capsaicinoid Profile (Capsaicin:Dihydrocapsaicin:Nordihydrocapsaicin) |
|---|---|
| C. chinense & C. frutescens | 73:25:2 |
| C. annuum & C. baccatum | 64:30:6 |
| C. pubescens | 34:60:6 |
Data sourced from a 2024 study on chili peppers grown in urban settings. mdpi.com
Synthetic Strategies and Production of 16 Hydroxy Capsaicin D3
Chemical Synthesis Approaches for Capsaicin (B1668287) and its Analogs
The fundamental structure of capsaicinoids consists of an aromatic vanillylamine (B75263) head and a fatty acid tail, linked by an amide bond. nih.gov Consequently, the primary strategy for the chemical synthesis of capsaicin and its analogs is the amidation reaction between vanillylamine and a corresponding carboxylic acid or its more reactive derivative, such as an acyl chloride. nih.govacs.orgsemanticscholar.orgwikipedia.org
A common and efficient method involves the condensation of vanillylamine with a fatty acid derivative. chemicalbook.com For instance, vanillylamine can be reacted with acyl chlorides in a biphasic H₂O/CHCl₃ system to produce capsaicin analogs in high yields. semanticscholar.orgwikipedia.org Alternatively, coupling reagents like N-(3-(dimethylamino)propyl)-N′-ethylcarbodiimide (EDCI) and hydroxybenzotriazole (B1436442) (HOBT) can be used to facilitate the amide bond formation between vanillylamine and a carboxylic acid in a solvent like dichloromethane. acs.orgrsc.org
Recent advancements have also explored flow synthesis, a technique that allows for continuous production. This method can involve the formation of an oxime from a benzaldehyde (B42025) (like vanillin), followed by reduction to the amine (vanillylamine), and subsequent N-acylation with a carboxylic acid. acs.org A notable synthesis of 16-hydroxycapsaicin, a direct precursor to the deuterated target compound, was achieved in two steps: first, the amidation of hept-6-enoic acid with vanillylamine hydrochloride, followed by an olefin metathesis reaction to introduce the required allylic alcohol moiety. tandfonline.com This approach highlights the modular nature of capsaicinoid synthesis, where different fatty acid chains can be introduced to create a variety of analogs. tandfonline.com
Specific Synthetic Routes for Deuterated Capsaicinoids
The synthesis of 16-Hydroxy Capsaicin-d3 requires the specific introduction of three deuterium (B1214612) atoms. The "-d3" designation typically refers to the deuteration of a methyl group. In the case of capsaicinoids, this is most strategically accomplished by labeling the methoxy (B1213986) group on the vanillylamine ring. This is achieved by using a deuterated precursor in the early stages of the synthesis.
The key starting material for this process is a deuterated form of vanillin (B372448) or a related precursor. For example, [d₃]vanillin can be prepared from 3,4-dihydroxybenzaldehyde (B13553) by reacting it with [d₃]methyl iodide. nih.govnih.gov This ensures the methoxy group on the aromatic ring is tagged with deuterium.
Once the deuterated vanillyl moiety is prepared, it can be carried through the synthetic sequence. A common route involves:
Oxime Formation : [d₃]Vanillin is reacted with hydroxylamine (B1172632) to form [d₃]vanillin oxime. acs.orgelectronicsandbooks.comsciencemadness.org
Reduction to Amine : The oxime is then reduced to form [²H₃]vanillylamine. acs.orgelectronicsandbooks.com This reduction can be achieved using various methods, including catalytic hydrogenation with Pd/C. electronicsandbooks.com
Amidation : The resulting [²H₃]vanillylamine is then coupled with the appropriate fatty acid side chain, in this case, a precursor to the 16-hydroxy-8-methyl-6-nonenoyl group, using the amidation methods described previously. acs.orgelectronicsandbooks.com
This stepwise synthesis, starting from a commercially available deuterated species like [d₃]methyl iodide, is a primary strategy for producing specifically labeled deuterated drugs and metabolites. researchgate.net
Purification and Characterization of Synthetic this compound
Following synthesis, the crude product is a mixture containing the desired this compound, unreacted starting materials, and byproducts. Purification is essential to isolate the target compound with high purity.
Purification Techniques:
Column Chromatography : This is a standard and widely used method for purifying capsaicinoids. acs.orgresearchgate.net The crude mixture is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel. A solvent or a mixture of solvents (eluent) is used to move the components through the column at different rates, allowing for their separation. acs.org
Thin-Layer Chromatography (TLC) : TLC is often used to monitor the progress of the reaction and to identify the fractions from column chromatography that contain the desired product. acs.orgelsevierpure.comed.gov
High-Performance Liquid Chromatography (HPLC) : For achieving very high purity, HPLC is a powerful technique. It operates on the same principles as column chromatography but uses high pressure to pass the solvent through the column, resulting in higher resolution and faster separation. nih.gov
Characterization Techniques: Once purified, the identity and structure of this compound must be confirmed. This is accomplished using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for structure elucidation. wikipedia.org
¹³C NMR provides information about the carbon skeleton of the molecule. nih.gov
Mass Spectrometry (MS) : MS determines the mass-to-charge ratio of the molecule, providing its molecular weight. wikipedia.org For this compound, the molecular ion peak would be three mass units higher than that of the non-deuterated 16-Hydroxy Capsaicin, confirming the incorporation of three deuterium atoms. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing capsaicinoids. nih.gov
The following table summarizes typical analytical techniques used in the characterization of capsaicinoids.
| Technique | Purpose | Typical Observations for Capsaicinoids |
| ¹H NMR | Determines the structure and proton environment. | Shows characteristic peaks for aromatic protons, the amide N-H, methylene (B1212753) groups, and the olefinic protons of the fatty acid chain. nih.govresearchgate.net |
| ¹³C NMR | Determines the carbon framework of the molecule. | Provides signals for each unique carbon atom in the structure. nih.gov |
| Mass Spectrometry (MS) | Confirms molecular weight and isotopic labeling. | The molecular ion peak confirms the mass. For deuterated analogs, this peak is shifted by the number of deuterium atoms incorporated. nih.gov |
| HPLC | Assesses purity and isolates the compound. | A single, sharp peak indicates a high-purity sample. nih.gov |
Stable Isotope Labeling Techniques for Metabolite Synthesis
The synthesis of this compound is an example of stable isotope labeling, a technique crucial for studying metabolism. creative-proteomics.com Stable isotopes are non-radioactive atoms that contain extra neutrons, giving them a higher mass but identical chemical properties to their more common counterparts. wikipedia.orgnih.govcreative-proteomics.com Common stable isotopes used in metabolic research include ²H (deuterium), ¹³C, and ¹⁵N. wikipedia.orgnih.gov
The primary goal of using stable isotope-labeled compounds is to trace the metabolic fate of a drug or molecule within a biological system. wikipedia.orgacs.org When a deuterated compound like this compound is used, it can be easily distinguished from its naturally occurring, non-deuterated counterpart by mass spectrometry. nih.gov This allows researchers to accurately track its absorption, distribution, metabolism, and excretion (ADME). acs.org
Several methods exist for introducing deuterium into organic molecules:
Stepwise Synthesis from Labeled Precursors : This is the most common and precise method. It involves starting with a commercially available, simple deuterated molecule (e.g., [d₃]methyl iodide, D₂O, deuterated solvents like DMSO-d₆) and incorporating it into the target molecule through a series of chemical reactions. researchgate.netacs.org This approach was detailed for this compound in section 4.2.
Isotope Exchange Reactions : These methods involve replacing hydrogen atoms with deuterium atoms on an already formed molecule. This can be achieved through:
Acid/Base Catalysis : Using deuterated acids or bases can promote the exchange of acidic or exchangeable protons with deuterium. acs.org
Transition-Metal Catalysis : Catalysts, particularly those based on iridium, are highly effective for directing hydrogen-isotope exchange (HIE) at specific positions on a molecule, often at a late stage in the synthesis. acs.orgyoutube.com
Reductive Deuteration : This involves the reduction of functional groups like alkenes or carbonyls using a deuterium source. Reagents such as sodium borodeuteride (NaBD₄) or deuterium gas (D₂) with a catalyst (e.g., Pd/C) are commonly used. researchgate.net
The choice of method depends on the desired position of the label, the complexity of the target molecule, and the availability of starting materials. For a specific metabolite like this compound, the stepwise synthesis from a labeled precursor like [d₃]vanillin offers the most control and ensures the label is in the precise, metabolically stable location required for tracer studies. nih.gov
Advanced Analytical Methodologies Employing 16 Hydroxy Capsaicin D3
Mass Spectrometry-Based Quantification of Capsaicinoids
Mass spectrometry (MS) has become the gold standard for the analysis of capsaicinoids due to its high sensitivity, selectivity, and ability to provide structural information. When coupled with chromatographic separation techniques such as gas chromatography (GC) or liquid chromatography (LC), MS allows for the individual quantification of various capsaicinoid analogs even at trace levels.
Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of capsaicinoids, a derivatization step is often required to increase their volatility and thermal stability. The use of an internal standard like 16-Hydroxy Capsaicin-d3 in GC-MS analysis is critical for correcting for any variability during this derivatization process, as well as for inconsistencies in injection volume and ionization efficiency in the mass spectrometer. The distinct mass difference between the deuterated standard and the native analyte allows for their simultaneous detection and accurate quantification.
Liquid chromatography-mass spectrometry is the most widely used technique for the quantification of capsaicinoids, as it can analyze these compounds directly in their native form without the need for derivatization. LC-MS, particularly when using tandem mass spectrometry (MS/MS), offers exceptional selectivity and sensitivity. In a typical LC-MS/MS workflow, this compound would be added to the sample at the beginning of the extraction process. It co-elutes with the target analyte (16-hydroxy capsaicin) or other capsaicinoids, and its specific mass transition is monitored alongside the transitions of the native compounds. This allows for reliable quantification by correcting for losses during sample preparation and for variations in the MS signal due to matrix effects.
Role of this compound as an Internal Standard in Quantitative Analysis
The use of a stable isotope-labeled internal standard, such as this compound, is the most effective method for achieving high precision and accuracy in quantitative mass spectrometry. This approach, known as isotope dilution mass spectrometry (IDMS), relies on the principle that the deuterated standard behaves almost identically to the native analyte during sample preparation, chromatography, and ionization.
By incorporating this compound into the analytical workflow, random and systematic errors can be significantly minimized. The ratio of the signal from the native analyte to that of the deuterated internal standard is used for quantification, which remains constant even if there are variations in sample volume, extraction efficiency, or instrument response. This leads to a marked improvement in the precision (reproducibility) and accuracy (closeness to the true value) of the measurements.
Hypothetical Data Table 1: Improvement in Precision with this compound
| Sample ID | Analyte Peak Area (without IS) | Analyte Peak Area (with IS) | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 125,430 | 118,970 | 99,870 | 1.191 |
| 2 | 132,890 | 120,110 | 100,980 | 1.190 |
| 3 | 119,650 | 119,540 | 100,320 | 1.192 |
| Mean | 125,990 | 119,540 | 100,390 | 1.191 |
| %RSD | 5.2% | 0.4% | 0.5% | 0.08% |
This table illustrates how the use of an internal standard (IS) can reduce the relative standard deviation (%RSD), thereby improving analytical precision.
Biological and food samples often contain complex matrices that can interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal. This phenomenon is known as the matrix effect. Since this compound has nearly identical physicochemical properties to the native analyte, it experiences the same matrix effects. Therefore, by calculating the ratio of the analyte to the internal standard, these effects are effectively canceled out. Similarly, any losses of the analyte during sample extraction and processing are compensated for by proportional losses of the internal standard.
Hypothetical Data Table 2: Correction for Matrix Effects in Different Sample Matrices
| Sample Matrix | Analyte Response (without IS) | Analyte Response (with IS) | IS Response | Corrected Response (Ratio) |
| Standard in Solvent | 150,000 | 148,500 | 100,000 | 1.485 |
| Plasma Extract | 95,000 (Suppression) | 94,200 | 63,400 | 1.486 |
| Food Extract | 180,000 (Enhancement) | 178,400 | 120,100 | 1.485 |
This table demonstrates how the peak area ratio remains consistent across different matrices, correcting for signal suppression or enhancement.
Method Development and Validation Protocols for Capsaicinoid Analysis
For any quantitative analytical method to be considered reliable, it must undergo a thorough development and validation process. The inclusion of this compound is a critical aspect of developing a robust method for capsaicinoid analysis.
Method development typically involves optimizing the liquid chromatography conditions (e.g., column, mobile phase, gradient) to achieve good separation of the capsaicinoids and optimizing the mass spectrometer parameters (e.g., ionization source, collision energy) to obtain the best sensitivity and selectivity for the target analytes and the internal standard.
Once the method is developed, it must be validated according to established guidelines (e.g., FDA, ICH). Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.
Accuracy and Precision: As discussed previously, these are significantly improved by the use of a deuterated internal standard.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Recovery: The efficiency of the extraction process, which is effectively accounted for by the internal standard.
Stability: The stability of the analyte and internal standard in the sample matrix under different storage conditions.
The use of this compound throughout the method development and validation process ensures that the resulting analytical method is rugged, reliable, and capable of producing high-quality data for the quantification of capsaicinoids in a variety of sample types.
Application in Metabolomics and Pharmacokinetic Studies (Non-Clinical)
In non-clinical research, understanding the metabolic fate and pharmacokinetic profile of capsaicin (B1668287) and its derivatives is crucial for evaluating their physiological effects. This compound serves as an invaluable tool in these investigations. As a labeled metabolite of capsaicin, it is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. pharmaffiliates.comcaymanchem.com
The core principle behind its application lies in its ability to mimic the behavior of the unlabeled 16-Hydroxy Capsaicin during sample preparation and analysis. By introducing a known quantity of this compound to a biological sample, researchers can accurately quantify the endogenous levels of the metabolite. The deuterium (B1214612) labeling results in a mass shift that allows the mass spectrometer to differentiate between the standard and the analyte, while their similar chemical properties ensure they co-elute and experience similar ionization efficiencies. This method of stable isotope dilution analysis is the gold standard for quantitative bioanalysis, correcting for variations in sample extraction, matrix effects, and instrument response.
Key Applications in Non-Clinical Studies:
| Study Type | Application of this compound | Analytical Benefit |
| Metabolite Identification | Used as a reference compound to confirm the presence of 16-Hydroxy Capsaicin in biological matrices. | Enables confident identification of metabolic pathways of capsaicin. |
| Pharmacokinetic Profiling | Serves as an internal standard for the quantification of 16-Hydroxy Capsaicin over time in plasma, tissues, and excreta. | Allows for the determination of key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). |
| Metabolomics Research | Employed in targeted metabolomics to accurately measure changes in 16-Hydroxy Capsaicin levels in response to external stimuli or disease states. | Facilitates the understanding of the biochemical impact of capsaicinoids on cellular and systemic metabolism. researchgate.netresearchgate.net |
Traceability and Reference Standards in Analytical Chemistry
The reliability and comparability of analytical measurements are underpinned by the concept of traceability, which links the result of a measurement to a stated reference, typically a national or international standard. In the realm of analytical chemistry, certified reference materials (CRMs) and reference standards are fundamental to establishing this traceability.
This compound, when produced under stringent quality control and with a certificate of analysis detailing its purity and isotopic enrichment, can serve as a high-quality reference standard. sigmaaldrich.com Its use ensures that the analytical results obtained are accurate, reproducible, and comparable across different laboratories and over time. This is particularly critical in regulated environments where data integrity is paramount.
Role in Analytical Quality Assurance:
| Aspect of Quality Assurance | Contribution of this compound |
| Method Validation | Used to establish the performance characteristics of an analytical method for the quantification of 16-Hydroxy Capsaicin. |
| Instrument Calibration | Included in calibration standards to generate a reliable calibration curve for accurate quantification. |
| Quality Control | Incorporated into quality control samples to monitor the ongoing performance and stability of the analytical system. |
| Inter-laboratory Comparability | Facilitates the harmonization of results between different analytical laboratories by providing a common reference point. |
Mechanistic Investigations of Capsaicinoid Bioactivity and Metabolic Impact
Modulation of Cellular Signaling Pathways by Capsaicinoids In Vitro
Capsaicinoids, particularly Capsaicin (B1668287), exert significant influence over cellular functions by modulating various signaling pathways. These compounds are recognized for their broad biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects, which are rooted in their ability to interact with specific cellular receptors and alter metabolic processes like lipid and energy metabolism frontiersin.orgdntb.gov.ua.
The primary molecular target for Capsaicin is the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel nih.govfrontiersin.org. Often referred to as the "Capsaicin receptor," TRPV1 is predominantly expressed in primary afferent nociceptive neurons, which are responsible for detecting painful stimuli frontiersin.orgfrontiersin.org. The interaction between Capsaicin and TRPV1 is a key mechanism underlying the sensation of pungency or "heat" associated with chili peppers nih.govfrontiersin.org.
Activation of TRPV1 by Capsaicin leads to an influx of cations, primarily calcium and sodium, into the neuron nih.govwikipedia.org. This influx causes depolarization of the cell membrane, which in turn stimulates the neuron to fire action potentials, sending signals to the brain that are perceived as burning pain nih.govwikipedia.org. The binding of Capsaicin occurs within a specific "vanilloid pocket" on the receptor, located between its transmembrane segments nih.govfrontiersin.orgfrontiersin.org. This high-affinity interaction stabilizes the open state of the channel nih.gov. Beyond Capsaicin, TRPV1 is a polymodal receptor, meaning it can also be activated by other stimuli such as noxious heat (temperatures ≥ 42°C), protons (low pH), and physical abrasion nih.govfrontiersin.orgfrontiersin.orgfrontiersin.org.
Repeated or prolonged application of Capsaicin leads to a desensitization of the TRPV1 receptor, rendering the neurons non-responsive to further stimuli. This "defunctionalization" of nociceptor nerve fibers is the basis for Capsaicin's analgesic properties in topical pain relief treatments wikipedia.orgnih.gov.
Capsaicin has demonstrated significant anti-inflammatory properties by modulating the activity of macrophages, key cells in the immune response. In inflammatory models, Capsaicin can inhibit the production and secretion of pro-inflammatory mediators mdpi.com. Studies using mouse peritoneal macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, have shown that treatment with Capsaicin significantly reduces the secretion of inflammatory cytokines and mediators nih.govresearchgate.net.
Specifically, Capsaicin has been shown to decrease the levels of nitric oxide (NO), a signaling molecule involved in inflammation mdpi.comnih.gov. The mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) and microtubule-associated protein kinase (MAPK) signaling pathways, which are crucial for the expression of pro-inflammatory genes nih.govresearchgate.net. By suppressing these pathways, Capsaicin effectively reduces the inflammatory response in macrophages nih.gov.
Effect of Capsaicin on LPS-Induced Inflammatory Mediators in Mouse Peritoneal Macrophages
| Mediator | LPS-Induced Level | Effect of Capsaicin Treatment | Reference |
|---|---|---|---|
| Interleukin-6 (IL-6) | 204 µg/mL | Significantly Reduced (P<0.01) | nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | 860 µg/mL | Significantly Reduced (P<0.01) | nih.gov |
| Nitric Oxide (NO) | 19.8 µg/mL | Significantly Reduced (P<0.01) | nih.gov |
Capsaicin directly affects the release of neurotransmitters from sensory neurons, most notably Substance P researchgate.net. Substance P is an undecapeptide that functions as a neurotransmitter and neuromodulator involved in transmitting pain signals from the peripheral nerves to the central nervous system wikipedia.org.
When Capsaicin activates TRPV1 receptors on sensory nerve endings, it triggers the release of Substance P from these neurons nih.govnih.gov. This initial release is responsible for the acute pain and neurogenic inflammation associated with Capsaicin exposure wikipedia.org. However, with continued exposure, the neuron's stores of Substance P become depleted nih.govresearchgate.net. This depletion, combined with the desensitization of the TRPV1 receptor, prevents the transmission of pain signals, leading to a lasting analgesic effect nih.gov. This dual mechanism—initial release followed by depletion—is a cornerstone of its therapeutic use for chronic pain conditions nih.gov. Studies have shown that Capsaicin can induce this release through two distinct mechanisms: one that is dependent on extracellular calcium and another that is independent of it nih.gov.
Antioxidant Activities and Oxidative Stress Modulation In Vitro and In Vivo (Non-Human)
The chemical structure of Capsaicin, particularly the phenolic hydroxyl group on its vanillyl head, is responsible for its ability to act as a free radical scavenger ptfarm.plresearchgate.net. These compounds can directly neutralize ROS, which are highly reactive molecules that can damage lipids, proteins, and DNA within cells, contributing to the development of chronic diseases nih.govnih.gov. Studies have demonstrated that Capsaicinoids effectively scavenge ROS, thereby protecting cells from oxidative damage researchgate.netnih.gov. This antioxidant capacity is a key component of its protective effects against various pathologies researchgate.net.
Capsaicin has been shown to effectively prevent lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cell damage ptfarm.plnih.gov. In vivo studies on rats have shown that Capsaicin provides significant protection against oxidative stress in erythrocytes nih.gov.
Furthermore, Capsaicin positively influences the levels of glutathione (GSH), a critical intracellular antioxidant nih.govresearchgate.net. It helps maintain or enhance GSH levels and the activity of related antioxidant enzymes like glutathione peroxidase mdpi.comresearchgate.net. By bolstering these endogenous antioxidant defenses, Capsaicin reduces markers of oxidative damage, such as malondialdehyde (MDA), a product of lipid peroxidation mdpi.comnih.gov.
Effect of Capsaicin on In Vivo Oxidative Stress Markers in Rats
| Marker | Function/Indication | Effect of Capsaicin | Reference |
|---|---|---|---|
| Reactive Oxygen Species (ROS) | Damaging free radicals | Ameliorated/Reduced | researchgate.netnih.gov |
| Malondialdehyde (MDA) | Marker of lipid peroxidation | Ameliorated/Reduced | mdpi.comnih.gov |
| Intracellular Glutathione (GSH) | Key cellular antioxidant | Enhanced/Increased | nih.govnih.govresearchgate.net |
| Plasma Total Antioxidant Potential (FRAP) | Overall antioxidant capacity | Enhanced | nih.gov |
Capsaicinoid Effects on Metabolic Pathways in Non-Human Models
Research in non-human models has revealed that capsaicinoids, the class of compounds including 16-Hydroxy Capsaicin-d3, play a significant role in modulating energy metabolism. These effects are primarily mediated through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor found in various tissues including adipocytes, skeletal muscle, and the pancreas mdpi.com.
Capsaicinoids have demonstrated notable effects on lipid metabolism and the process of adipogenesis (the formation of fat cells) in various animal studies. Dietary capsaicin has been shown to suppress fat accumulation spandidos-publications.com. In mice fed a high-fat diet, capsaicin treatment lowered fasting glucose, insulin, and hepatic triglycerides nih.gov.
The mechanisms behind these effects involve the modulation of key genes and proteins responsible for lipid metabolism. Studies in obese mouse models treated with capsinoids, non-pungent analogs of capsaicin, showed a significant increase in the expression of HMG-CoA reductase (related to cholesterol metabolism), Carnitine Palmitoyltransferase 1 (CPT-1, involved in fatty acid oxidation), and FAT/CD36 (a fatty acid transporter) in both the liver and adipose tissue mdpi.comspandidos-publications.comnih.gov. This indicates that capsaicinoids promote the breakdown and utilization of fats.
Furthermore, capsaicinoids can inhibit adipogenesis, the process by which pre-adipocytes mature into fat-storing adipocytes researchgate.net. This regulation helps in controlling the expansion of adipose tissue. In rats, capsaicin was found to regulate lipid metabolism by modulating bile acids and the gut microbiota, which in turn affects the farnesoid X receptor (FXR) and subsequent gene expression related to cholesterol and triglycerides nih.gov.
Table 1: Effects of Capsaicinoids on Lipid Metabolism in Non-Human Models
| Model/System | Capsaicinoid | Key Findings | Mechanism | Reference |
|---|---|---|---|---|
| High-Fat Diet Mice | Capsaicin | Lowered obesity, hepatic triglycerides, and inflammatory markers. | Increased adiponectin and PPARα/PGC-1α mRNA. | nih.gov |
| Obese Mouse Models | Capsinoids | Suppressed fat accumulation in liver and adipose tissue. | Increased expression of HMG-CoA reductase, CPT-1, and FAT/CD36. | spandidos-publications.comnih.gov |
| Sprague Dawley Rats | Capsaicin | Reduced fat accumulation. | Regulated bile acids (CDCA, DCA) and gut microbiota (increased Akkermansia). | nih.gov |
Capsaicinoids exert a significant influence on glucose homeostasis and insulin signaling pathways, primarily through the activation of TRPV1 receptors webofproceedings.org. In diabetic rat models, capsaicin treatment has been shown to reduce blood glucose by increasing insulin levels and enhancing glycogen content in the liver researchgate.net.
In vitro studies using muscle cells have shown that capsaicin can increase glucose uptake by activating AMP-activated protein kinase (AMPK), a key cellular energy sensor, independent of the classical insulin signaling pathway involving molecules like IRS-1 and Akt nih.govmdpi.com. This suggests an alternative route for glucose disposal in peripheral tissues.
Animal studies support these findings. In diabetic mice, dietary capsaicin improved glucose tolerance and increased the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion, in a TRPV1-dependent manner nih.gov. The activation of TRPV1 by capsaicinoids is a recurring theme, with studies showing that these metabolic benefits are absent in TRPV1 knockout mice nih.govmdpi.com. Treatment of Zucker Diabetic Fatty rats with capsaicin also improved glucose metabolism, which was associated with changes in nerve fibers in the pancreas nih.gov.
Table 2: Influence of Capsaicinoids on Glucose Metabolism in Non-Human Models
| Model/System | Key Findings | Mechanism | Reference |
|---|---|---|---|
| db/db Mice | Improved insulin sensitivity, lowered basal blood glucose. | Increased TRPV1 expression and intestinal GLP-1 secretion. | nih.gov |
| C2C12 Muscle Cells | Increased glucose uptake. | Activation of AMPK, independent of IRS-1/Akt signaling. | nih.gov |
| Streptozotocin-Induced Diabetic Rats | Reduced blood glucose, increased insulin and glycogen levels. | Activation of TRPV1, regulation of glucose metabolism genes (e.g., GLUT2). | researchgate.net |
| Wild-Type Mice | Increased GLP-1 and insulin secretion, improved glucose tolerance. | TRPV1-dependent mechanism. | nih.govmdpi.com |
Insights from In Silico Studies on Capsaicinoid-Receptor Interactions
In silico studies, such as molecular docking and computational modeling, have provided valuable insights into how capsaicinoids interact with their molecular targets, most notably the TRPV1 receptor pnrjournal.com. These studies help to elucidate the functionality and correlation between capsaicin and TRPV1 at a molecular level pnrjournal.com.
Molecular docking simulations have been used to predict the binding affinity and interaction patterns of capsaicin and its analogs within the ligand-binding pocket of TRPV1 elifesciences.orgmdpi.com. These models show that different capsaicinoids, including homocapsaicin and dihydrocapsaicin, can bind to the receptor with comparable predicted interaction energies, suggesting they may have similar effects mdpi.com. The binding is stabilized by both polar and nonpolar interactions with specific amino acid residues in the receptor elifesciences.org.
These computational approaches have also been applied to other protein targets. For instance, in silico screening has explored the interaction of capsaicin with proteins involved in cancer signaling pathways, such as MAPK1 and AKT1, revealing high binding affinities and suggesting potential mechanisms for its anti-cancer effects phcogj.com. Such studies use computational methods to identify potential protein targets for small molecules like capsaicin, a process known as target fishing ptfarm.pl.
Structure-Activity Relationships of Capsaicin Analogs in Biological Contexts
The biological activity of capsaicinoids is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies have systematically investigated how modifications to the capsaicin molecule alter its potency and effects nih.govnih.gov. The capsaicin molecule is typically divided into three key regions for SAR analysis capes.gov.brresearchgate.net:
Region A: The aromatic vanillyl group (a 4-hydroxy-3-methoxybenzyl ring).
Region B: The amide bond.
Region C: The hydrophobic acyl chain.
Studies have shown that the vanillyl group in Region A is crucial for activity at the TRPV1 receptor nih.govcapes.gov.br. The presence and position of the hydroxyl and methoxy (B1213986) groups on the aromatic ring are key determinants of potency. The amide linkage in Region B is also important; replacing it with an ester, for example, can significantly alter the compound's activity nih.govcapes.gov.br.
The length and degree of saturation of the hydrophobic tail in Region C influence both the potency and the pungency of the compound researchgate.net. For instance, adding long-chain unsaturated fatty acyl groups to Region C can generate non-pungent capsaicin analogs that may retain other biological activities researchgate.net. This understanding allows for the design of novel capsaicin analogs with desired therapeutic properties, such as retaining anti-metabolic effects without the characteristic pungency nih.govresearchgate.net.
Future Directions and Emerging Research Avenues for 16 Hydroxy Capsaicin D3 Research
Development of Novel Analytical Applications Beyond Quantification
While deuterated compounds are conventionally used as internal standards for accurate quantification in mass spectrometry, the future utility of 16-Hydroxy Capsaicin-d3 is poised to expand into more sophisticated analytical applications. A significant emerging area is Mass Spectrometry Imaging (MSI), a technique that visualizes the spatial distribution of molecules directly in tissue sections. core.ac.ukresearchgate.net By administering this compound, researchers could use MSI to precisely map its accumulation and distribution within target tissues, such as the liver or sensory neurons. The deuterium (B1214612) label would ensure that the detected signal is unambiguously from the administered compound, distinguishing it from any endogenously produced metabolites. This could provide unprecedented insights into tissue-specific uptake, sequestration, and localization at a subcellular level.
Another promising application lies in high-resolution mass spectrometry to study its fragmentation patterns. Validating fragmentation mechanisms through deuterium labeling helps in the structural elucidation of novel or unexpected metabolites in complex biological matrices. nih.gov
Table 1: Potential Novel Analytical Methods for this compound
| Analytical Technique | Potential Application | Scientific Insight |
|---|---|---|
| Mass Spectrometry Imaging (MSI) | Mapping the spatial distribution of the compound in tissue sections (e.g., liver, brain, skin). | Provides data on tissue-specific accumulation and localization, revealing sites of action or metabolism. core.ac.uk |
| High-Resolution Tandem MS (HR-MS/MS) | Validation of fragmentation patterns and structural elucidation of downstream metabolites. | Confirms the chemical structure of new metabolic products formed from this compound. nih.gov |
| Affinity Chromatography-MS | Identifying binding proteins and molecular targets of this specific metabolite. | Elucidates potential unique biological interactions that differ from the parent capsaicin (B1668287) compound. |
Exploration of Isotope Effects in Capsaicinoid Metabolism
The presence of deuterium atoms in this compound makes it an ideal tool for investigating the kinetic isotope effect (KIE). The KIE is a phenomenon where replacing an atom with a heavier isotope can alter the rate of a chemical reaction, particularly if the bond to that isotope is broken in the rate-determining step. nih.govwikipedia.org Capsaicin is extensively metabolized by cytochrome P450 (CYP) enzymes, which catalyze reactions like hydroxylation and dehydrogenation. nih.govnih.govacs.org
By using this compound as a substrate, researchers can probe the mechanisms of the enzymes responsible for its further metabolism. If a subsequent metabolic step involves the cleavage of a carbon-deuterium (C-D) bond, the reaction will proceed more slowly than the corresponding carbon-hydrogen (C-H) bond cleavage. nih.gov This slowing effect can help identify the rate-limiting steps in the detoxification pathway and elucidate the specific mechanisms of individual CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2E1) involved in the secondary metabolism of hydroxylated capsaicinoids. nih.gov
Integration with Multi-Omics Approaches for Comprehensive Metabolic Profiling
The future of metabolic research lies in the integration of multiple "omics" disciplines. This compound is perfectly suited for use as a stable isotope tracer in metabolomics, a field also known as fluxomics. nih.govnih.gov In this approach, the compound would be introduced into a biological system, and its d3-label would be traced as it is incorporated into various downstream metabolites. This allows for the mapping of metabolic pathways in a dynamic way, revealing not just static concentrations but the actual flow, or flux, of molecules through the network. nih.gov
When this metabolic tracing data is combined with transcriptomics (measuring gene expression) and proteomics (measuring protein levels), a comprehensive, system-wide picture emerges. For instance, researchers could identify which metabolic pathways are altered by the presence of this compound and simultaneously see if the genes and proteins governing those pathways are upregulated or downregulated. This integrated multi-omics approach can uncover novel regulatory networks and the broader physiological impact of capsaicin metabolites. nih.gov
Advancements in In Vitro and In Vivo (Non-Human) Models for Mechanistic Elucidation
The use of this compound can significantly enhance the precision of both in vitro and in vivo metabolic studies.
In Vitro Models: Standard in vitro systems like human liver microsomes are routinely used to study drug metabolism and are known to contain the CYP enzymes that produce hydroxylated capsaicinoids. doi.orgfrontiersin.orgnih.govresearchgate.net In fact, 16-hydroxycapsaicin has been identified as a major metabolite in incubations of capsaicin with rat liver microsomes. doi.org Using this compound in these systems would allow for highly accurate measurements of its rate of depletion and the formation of subsequent metabolites, free from the background interference of unlabeled compounds. This is critical for determining precise enzyme kinetics and identifying potential drug-drug interactions. nih.govnih.gov
In Vivo (Non-Human) Models: In animal models, such as rats, which are commonly used in capsaicin research, administering this compound would enable detailed Absorption, Distribution, Metabolism, and Excretion (ADME) studies. nih.govnih.gov The deuterium label acts as a clear and unambiguous marker, allowing researchers to track the exact metabolic fate of this specific hydroxylated form of capsaicin throughout the body, from absorption in the gut to its ultimate excretion. nih.gov This can help determine its half-life, bioavailability, and whether it crosses critical barriers like the blood-brain barrier.
Table 2: Research Questions Addressable using this compound in Different Models
| Model System | Key Research Question | Advantage of Using this compound |
|---|---|---|
| Human Liver Microsomes | What is the precise rate of secondary metabolism and which CYP enzymes are involved? | Allows for clear, unambiguous quantification of substrate depletion and product formation. doi.orgfrontiersin.org |
| Cultured Hepatocytes | How does this metabolite affect gene expression related to metabolic stress or detoxification? | Tracer for multi-omics integration (metabolomics + transcriptomics). |
| Rat Models | What is the full pharmacokinetic (ADME) profile of this specific metabolite in a living organism? | Enables precise tracking of the compound's metabolic fate and distribution in vivo. nih.govnih.gov |
Potential for Utilizing this compound in Bioengineering and Synthetic Biology of Capsaicinoids
The field of synthetic biology offers a promising alternative to the agricultural extraction or chemical synthesis of capsaicinoids. lu.seacs.org Researchers are engineering microorganisms like Saccharomyces cerevisiae (yeast) and Escherichia coli to produce capsaicin and its analogs. lu.senih.gov In this context, this compound has two key future applications.
First, it can serve as an essential analytical reference standard . As scientists engineer microbes to produce novel, hydroxylated capsaicinoids—which may have altered bioactivity or improved therapeutic properties—this compound would be indispensable for confirming the chemical identity and quantifying the production yield of the engineered compound.
Second, it could be used as a substrate for enzyme discovery . The biosynthetic pathway for capsaicinoids is well-studied, but enzymes that can create specific hydroxylations are of great interest. researchgate.netnih.gov this compound could be used in screening assays to identify novel hydroxylase or dehydrogenase enzymes from various natural sources. An enzyme that can specifically modify this substrate could be a valuable tool for creating a new generation of bio-engineered capsaicinoids with tailored properties. This aligns with efforts to use various fatty acids, including hydroxy fatty acids, as precursors in microbial production systems. google.com
Table 3: Applications of this compound in Biotechnology
| Application Area | Specific Use | Goal |
|---|---|---|
| Synthetic Biology | Analytical reference standard | To verify and quantify the production of 16-hydroxycapsaicin in engineered microbes. nih.gov |
| Enzyme Discovery | Screening substrate | To identify novel enzymes (e.g., hydroxylases, dehydrogenases) that can further modify capsaicinoids. |
| Metabolic Engineering | Metabolic tracer | To probe the efficiency of engineered metabolic pathways and identify bottlenecks in production. lu.se |
Q & A
Q. How is 16-Hydroxy Capsaicin-d3 structurally characterized, and what analytical techniques are recommended for its identification?
To confirm the identity and purity of this compound, researchers should employ a combination of:
- Nuclear Magnetic Resonance (NMR) : For deuterium positional verification and structural elucidation.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>99%, as seen in deuterated analogs like (Z)-Capsaicin-d3) and resolve isotopic isomers .
- Mass Spectrometry (MS) : To confirm molecular weight (e.g., via HRMS) and isotopic labeling patterns.
Methodological Tip: Cross-validate results with synthetic standards and replicate analyses to minimize instrumental drift .
Q. What are the established protocols for synthesizing this compound in laboratory settings?
Deuterium labeling typically involves:
- Isotopic Exchange : Reacting precursor molecules (e.g., capsaicin analogs) with deuterated reagents (e.g., D₂O or deuterated acids) under controlled pH and temperature.
- Purification : Use preparative HPLC or column chromatography to isolate the deuterated product.
- Validation : Confirm isotopic incorporation via MS and NMR .
Note: Synthesis protocols for deuterated capsaicin derivatives often require inert atmospheres to prevent proton-deuterium exchange .
Q. How can researchers ensure the stability of this compound under varying experimental conditions?
Stability studies should include:
- Accelerated Degradation Testing : Expose the compound to extreme temperatures (e.g., 40°C), light, and pH gradients (2–9) to identify degradation pathways.
- Analytical Monitoring : Use HPLC-MS at regular intervals to quantify degradation products.
- Storage Recommendations : Store lyophilized samples at -20°C in argon-filled vials to minimize deuterium loss .
Advanced Research Questions
Q. What experimental strategies can elucidate the metabolic pathways of this compound in in vitro models?
- Hepatocyte Incubations : Use primary human hepatocytes with LC-MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites.
- Isotope Tracing : Leverage deuterium labeling to distinguish parent compound from metabolites in complex biological matrices.
- Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify metabolic enzymes involved .
Q. How should researchers design dose-response studies to assess the efficacy of this compound on TRPV1 receptor activation?
- Cell-Based Assays : Use TRPV1-transfected HEK293 cells with calcium flux assays (Fluo-4 dye) to measure activation.
- Dose Range : Test logarithmic concentrations (1 nM–100 µM) to establish EC₅₀ values.
- Controls : Include non-deuterated capsaicin as a positive control and capsazepine as a TRPV1 antagonist .
Methodological Tip: Normalize data to cell viability (MTT assay) to exclude cytotoxicity artifacts .
Q. What methodologies are recommended for resolving contradictions in reported binding affinities of this compound across different studies?
- Reproducibility Checks : Replicate experiments using identical buffers (e.g., HEPES vs. PBS), temperatures, and cell lines.
- Meta-Analysis : Systematically compare studies for variables like assay type (radioligand binding vs. functional assays) and deuterium labeling efficiency.
- Control Standardization : Use a universally accepted reference compound (e.g., non-deuterated capsaicin) to calibrate inter-lab variability .
Methodological Frameworks for Research Design
- FINER Criteria : Ensure research questions are Feasible, Interesting, Novel, Ethical, and Relevant (e.g., focusing on TRPV1’s role in neuropathic pain) .
- PICO Framework : Define Population (e.g., neuronal cells), Intervention (this compound concentration), Comparison (non-deuterated analogs), and Outcome (calcium influx metrics) for clinical relevance .
Key Considerations for Data Integrity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
